

Tnik-IN-6: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: Tnik-IN-6

Cat. No.: B12382290

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Abstract

Tnik-IN-6, also known as Compound 9, is a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). This technical guide provides a comprehensive overview of the biological activity of **Tnik-IN-6**, including its mechanism of action, inhibitory potency, and effects in cellular systems. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams.

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a target of interest in several therapeutic areas, including neurological and psychiatric disorders. TNIK is involved in various cellular processes, and its dysregulation has been implicated in disease pathogenesis. **Tnik-IN-6** was identified as an inhibitor of TNIK from a series of 4-phenyl-2-phenylaminopyridine-based compounds. This document serves as a technical resource for researchers investigating the biological effects of **Tnik-IN-6**.

Mechanism of Action

Tnik-IN-6 functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of TNIK substrates, thereby modulating downstream signaling pathways.

Quantitative Biological Data

The inhibitory activity of **Tnik-IN-6** has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Biochemical Potency

| Target | Assay Type | IC50 (μM) | Reference |
|--------|--------------------------|-----------|-----------|
| TNIK | Biochemical Kinase Assay | 0.93 | [1] |

Table 2: Cellular Potency

| Cell Line | Assay Type | IC50 (μM) | Description | Reference |
|-----------|---------------------------|-----------|--|-----------|
| HEK293 | Cellular Inhibition Assay | 1.13 | Inhibition of full-length human TNIK co-transfected with full-length SMAD1, measured by ELISA after 2 hours of incubation. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ based)

This protocol is based on the methodology described in the discovery of **Tnik-IN-6** and is a common method for assessing kinase inhibition.

Objective: To determine the in vitro inhibitory activity of **Tnik-IN-6** against the TNIK enzyme.

Materials:

- TNIK enzyme (recombinant)
- **Tnik-IN-6** (Compound 9)
- Kinase substrate (e.g., myelin basic protein)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare a serial dilution of **Tnik-IN-6** in DMSO.
- In a 384-well plate, add 1 µL of the **Tnik-IN-6** dilution or DMSO (vehicle control).
- Add 2 µL of TNIK enzyme solution to each well.
- Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the K_m for TNIK.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.

- Add 10 μ L of Kinase Detection Reagent to each well.
- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence using a plate reader.
- Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular TNIK Inhibition Assay (ELISA-based)

This protocol is based on the cellular assay used to characterize **Tnik-IN-6**'s activity in a cellular context.

Objective: To measure the ability of **Tnik-IN-6** to inhibit TNIK activity within a cellular environment.

Materials:

- HEK293 cells
- Expression vectors for full-length human TNIK and a substrate (e.g., SMAD1)
- Transfection reagent
- Cell culture medium and supplements
- **Tnik-IN-6**
- Lysis buffer
- ELISA plate coated with a capture antibody for the phosphorylated substrate
- Detection antibody (e.g., anti-phospho-SMAD1)
- HRP-conjugated secondary antibody
- Substrate for HRP (e.g., TMB)

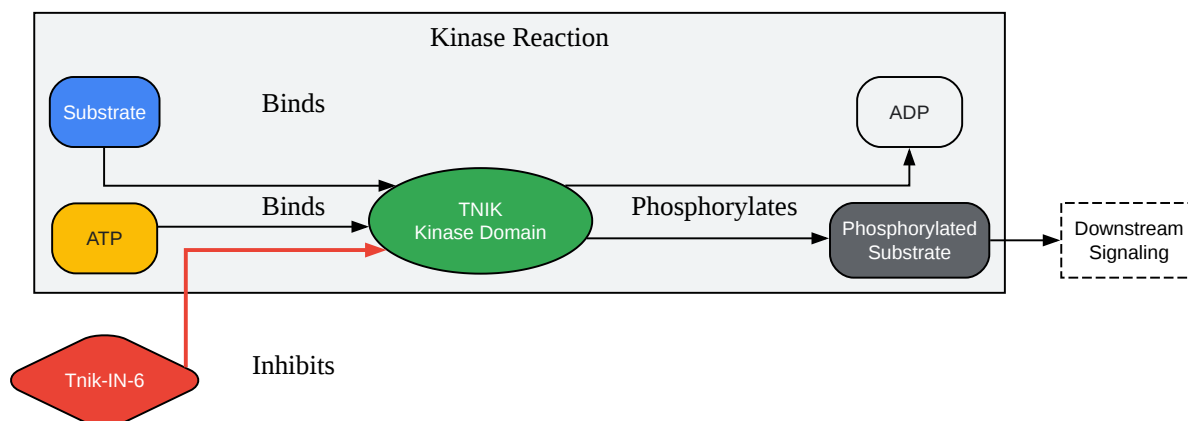
- Stop solution

Procedure:

- Co-transfect HEK293 cells with expression vectors for full-length human TNIK and its substrate (e.g., SMAD1).
- Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Tnik-IN-6** or DMSO (vehicle control) for 2 hours.
- Lyse the cells and transfer the lysates to the pre-coated ELISA plate.
- Incubate to allow the capture antibody to bind the substrate.
- Wash the plate and add the primary antibody specific for the phosphorylated form of the substrate.
- Incubate and wash the plate.
- Add the HRP-conjugated secondary antibody.
- Incubate and wash the plate.
- Add the HRP substrate and incubate until color develops.
- Add the stop solution and read the absorbance at the appropriate wavelength.
- Calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

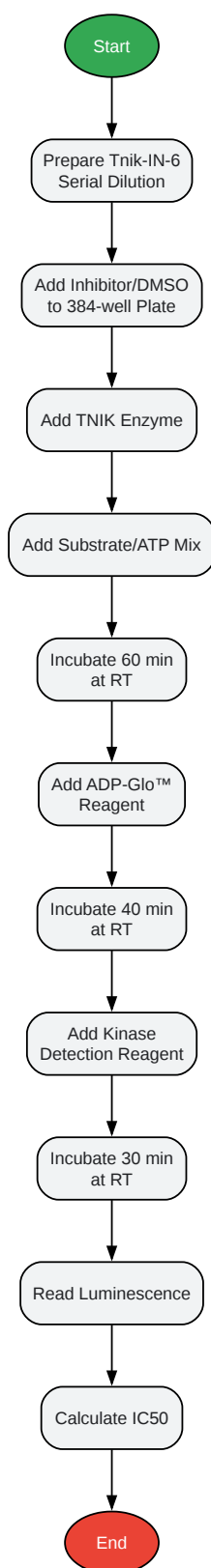
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Tnik-IN-6** and the workflow of the key experimental protocols.



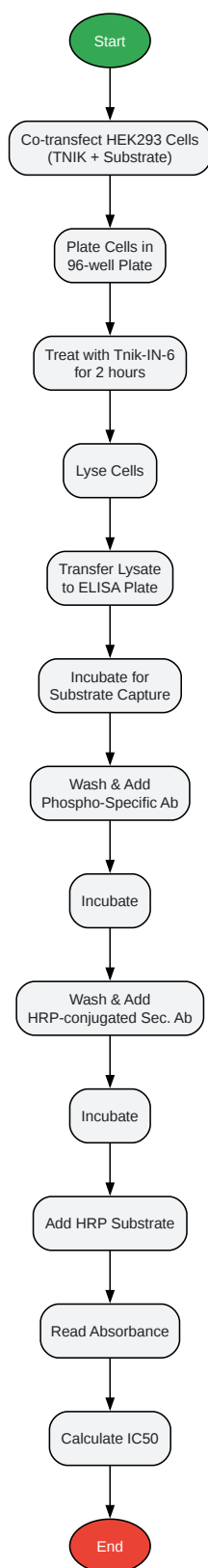
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Caption: Mechanism of **Tnik-IN-6** inhibition of TNIK kinase activity.



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Caption: Workflow for the biochemical kinase assay (ADP-Glo™ based).



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Caption: Workflow for the cellular TNIK inhibition assay (ELISA-based).

Conclusion

Tnik-IN-6 is a valuable tool compound for studying the biological functions of TNIK. With a confirmed inhibitory activity in the low micromolar range in both biochemical and cellular assays, it can be utilized to probe TNIK-dependent signaling pathways. The detailed protocols provided herein should facilitate further research into the therapeutic potential of TNIK inhibition. Further studies are warranted to determine the kinase selectivity profile of **Tnik-IN-6** and to evaluate its efficacy in in vivo models.

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References

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